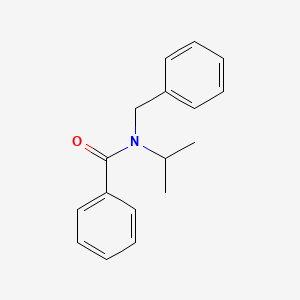

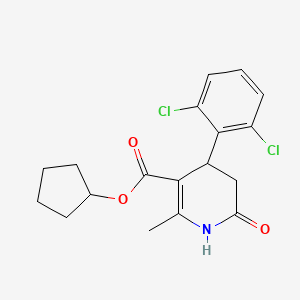

![molecular formula C20H22F3N5O2 B5561497 4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5561497.png)

4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine involves several key steps, including the formation of enaminones through refluxing with dimethylformamide dimethylacetal (DMF–DMA), followed by reactions with urea and substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives containing piperazine/morpholine moieties (Bhat et al., 2018). Other synthesis methods involve condensation reactions and subsequent modifications to introduce specific functional groups (Kuznetsov et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and piperazine moieties has been elucidated through techniques such as X-ray crystallography, which confirms their three-dimensional configurations. These studies reveal the spatial arrangement of atoms within the molecule and the conformation of the morpholine ring, which significantly influences the compound's reactivity and interactions (Aydın et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound class often involves interactions at the piperazine and morpholine moieties, leading to the formation of various derivatives with different substituents. These reactions can include nucleophilic substitutions, condensations, and transformations that introduce or modify functional groups, significantly affecting the compound's biological activity and physical properties (Krutošíková et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystalline structure, determined by X-ray diffraction, provides insights into the stability and conformation of the compound, which are essential for predicting its reactivity and interactions in various environments (Aydın et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards other chemicals, and stability, are influenced by the structural components of the compound. The presence of electron-withdrawing or donating groups, such as the trifluoromethyl group, affects the compound's electronic distribution, thereby influencing its chemical behavior in reactions (Sugimoto et al., 1990).

Scientific Research Applications

Synthetic Approaches and Medicinal Applications

Synthetic Approaches and Pharmacological Attributes : Research on the benzosuberone skeleton, which includes structures related to the query compound, has shown broad-spectrum effects in medicinal chemistry. Derivatives of this molecular framework, especially those incorporating piperazine and morpholine rings, have demonstrated significant antimicrobial potential. The synthetic methodologies for constructing these frameworks and their applications in drug development highlight their importance in generating novel pharmacophores using structure-based drug design techniques (Bukhari, 2022).

Piperazine and Morpholine in Medicinal Chemistry : Piperazine and morpholine nuclei exhibit a broad spectrum of pharmaceutical applications, underscoring the versatility and pharmacophoric activities of their derivatives. The review of synthetic methods and the pharmacological significance of these analogues indicates their crucial role in developing therapeutics (Mohammed et al., 2015).

Chemokine Receptor Antagonists

- Small Molecule Antagonists for Chemokine CCR3 Receptors : The development of small molecule antagonists targeting the CCR3 receptor, which is implicated in allergic diseases, showcases the therapeutic potential of compounds containing piperazine and morpholine derivatives. These antagonists, including bipiperidine and piperazine derivatives, have been explored for their high affinity and potential in treating conditions like asthma and allergic rhinitis (Willems & IJzerman, 2009).

Antimicrobial and Plant Defence Metabolites

- Benzoxazinoids as Antimicrobial Scaffolds : Studies on benzoxazinoids, which share structural similarities with the query compound, have explored their role in plant defense and potential as antimicrobial agents. The scaffold derived from benzoxazinones has been identified as promising for developing new antimicrobial compounds, demonstrating activity against pathogenic fungi and bacteria (De Bruijn et al., 2018).

Metabolism and Disposition of Arylpiperazine Derivatives

- N-dealkylation and Pharmacological Actions : The metabolism and pharmacological actions of arylpiperazine derivatives, used in treating depression, psychosis, or anxiety, provide insights into the disposition and effects of similar compounds. Understanding the metabolic pathways and receptor affinities of these derivatives can inform the development of new drugs with improved safety and efficacy profiles (Caccia, 2007).

Safety and Hazards

properties

IUPAC Name |

[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c21-20(22,23)16-3-1-2-15(14-16)18(29)27-8-6-26(7-9-27)17-4-5-24-19(25-17)28-10-12-30-13-11-28/h1-5,14H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCCCAHTBKUNIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)

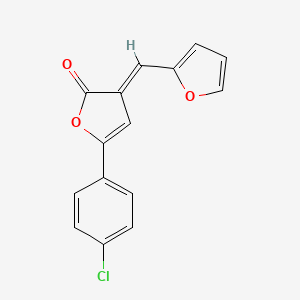

![5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5561438.png)

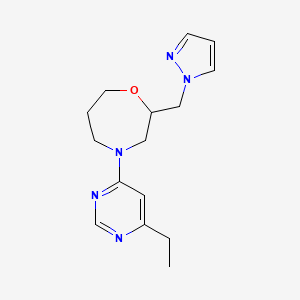

![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)

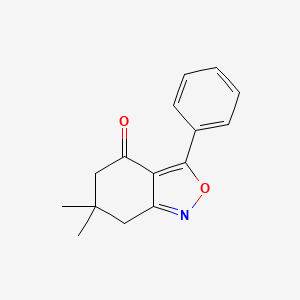

![6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)

![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561460.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)

![7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5561484.png)

![N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)